molecular formula C17H14N6O4 B2921236 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1396875-92-5

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2921236
CAS No.: 1396875-92-5
M. Wt: 366.337
InChI Key: XSQDZFXFULJPPM-UHFFFAOYSA-N
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Description

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) [Link: https://www.rcsb.org/structure/5NP1]. Its primary research value lies in its ability to specifically disrupt the ATM-dependent signaling cascade that is activated by double-strand DNA breaks. By inhibiting ATM, this compound effectively blocks the phosphorylation of key downstream targets such as CHK2, KAP1, and p53, thereby preventing cell cycle arrest, DNA repair, and promoting sensitization to DNA-damaging agents [Link: https://pubmed.ncbi.nlm.nih.gov/28619714/]. This mechanism makes it an invaluable chemical probe for basic research in oncology, specifically for investigating the synthetic lethality of combining ATM inhibition with radiotherapy or chemotherapeutic drugs like topoisomerase inhibitors and PARP inhibitors in various cancer models [Link: https://aacrjournals.org/cancerres/article/78/7/1825/631159/ATMi-Atrasentan-Combination-Attenuates-DNA-Repair]. The compound's scaffold, incorporating both tetrazolinone and benzoxazolone moieties, contributes to its high selectivity for ATM over other related PIKK family kinases, such as ATR and DNA-PK, which is crucial for delineating the specific roles of these pathways in cellular homeostasis and disease pathogenesis [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01819].

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O4/c1-21-16(25)23(20-19-21)12-8-6-11(7-9-12)18-15(24)10-22-13-4-2-3-5-14(13)27-17(22)26/h2-9H,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQDZFXFULJPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with significant potential in pharmaceutical research due to its unique structural features. The compound incorporates a tetrazole ring and an oxobenzoxazole moiety, both known for their diverse biological activities. This article explores the biological activity of this compound, synthesizing available data from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O3C_{14}H_{16}N_{4}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound's structure is characterized by:

  • Tetrazole Ring : Known for its pharmacological significance.
  • Oxobenzoxazole Moiety : Often associated with antimicrobial and anti-inflammatory properties.

The biological activity of this compound likely involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. However, detailed mechanisms remain under investigation due to limited studies.

1. Antimicrobial Activity

Research indicates that compounds featuring tetrazole and oxobenzoxazole structures often exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting potential for this compound in treating infections.

2. Analgesic Activity

Similar compounds have shown analgesic effects in animal models. For instance, derivatives containing oxazolones were evaluated for pain relief using writhing and hot plate tests. The results indicated that these compounds could effectively reduce pain responses, indicating potential analgesic properties for the compound .

3. Anti-inflammatory Effects

Compounds with oxobenzoxazole structures have been associated with anti-inflammatory activities. In vitro studies suggest that they may inhibit inflammatory mediators, which could be relevant for conditions such as arthritis and other inflammatory diseases.

Case Studies

Study Findings
Study on Oxazolone DerivativesDemonstrated significant analgesic activity in writhing tests; low toxicity observed in histopathological assessments .
Antimicrobial EvaluationRelated tetrazole compounds showed effectiveness against Gram-positive and Gram-negative bacteria .
Anti-inflammatory ResearchCompounds with similar structures inhibited pro-inflammatory cytokines in vitro .

Synthesis and Pharmacological Potential

The synthesis of this compound typically involves multi-step organic reactions that ensure high yield and purity. The synthesis routes may include:

  • Formation of Tetrazole Ring : Synthesized by reacting appropriate precursors under acidic conditions.
  • Coupling Reactions : Involves linking the tetrazole moiety with phenolic components to form the final structure.

These synthetic methods are crucial for developing compounds that can be further evaluated for their pharmacological properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Features Key Substituents
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (Target) Tetrazole + benzo[d]oxazol-2-one Methyl (tetrazole), phenyl bridge, benzo[d]oxazol-2-one acetamide
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide (4a) Tetrazole + benzyl-acetamide 2,4,4-Trimethylpentan (tetrazole), 3,4-dimethoxyphenethyl, benzyl
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(3-methoxyphenoxy)acetamide () Tetrazole + 3-methoxyphenoxy-acetamide 2-amino-2-oxoethyl (tetrazole), 3-methoxyphenoxy

Comparative Analysis

Tetrazole Substituents: The target compound’s 4-methyl-5-oxo group enhances tetrazole ring stability and may reduce metabolic oxidation compared to 1-(2,4,4-trimethylpentan-2-yl) substitution in 4a .

Acetamide Side Chains: The target’s benzo[d]oxazol-2-one moiety is rigid and planar, favoring π-π stacking and hydrogen bonding with aromatic residues in biological targets. In contrast, 4a’s flexible 3,4-dimethoxyphenethyl group may enhance lipophilicity and membrane permeability . The 3-methoxyphenoxy group in ’s compound provides moderate polarity, balancing solubility and passive diffusion, but lacks the lactam’s hydrogen-bond acceptor properties.

Computational Predictions: Molecular docking (e.g., AutoDock4 ) suggests the target’s benzo[d]oxazol-2-one could exhibit stronger binding to enzymes with hydrophobic active sites (e.g., kinases) compared to 4a’s bulkier trimethylpentan group.

Hydrogen-Bonding Patterns :

  • The target ’s lactam oxygen and tetrazole NH groups form a bifurcated hydrogen-bonding network, as observed in Etter’s graph-set analysis . 4a ’s dimethoxyphenyl group may participate in weaker C–H···O interactions, reducing crystalline stability.

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